molecular formula C14H21N3O B3073887 N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide CAS No. 1018311-41-5

N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide

Cat. No.: B3073887
CAS No.: 1018311-41-5
M. Wt: 247.34 g/mol
InChI Key: VVCXFOQLVMRVOA-UHFFFAOYSA-N
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Description

N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide (CAS 1018311-41-5) is a benzamide derivative featuring a piperazine ring, which is known to enhance binding affinity to biological targets by forming hydrogen bonds and adopting sterically favorable conformations . This compound, with a molecular weight of 247.34 g/mol and the formula C14H21N3O, serves as a crucial building block in medicinal chemistry for synthesizing novel pharmaceutical compounds . Its structural features make it a candidate for developing therapeutic agents, with preliminary research indicating potential biological activities. The piperazine moiety is associated with neuropharmacological effects and has been investigated for potential roles as a calcium channel blocker and acetylcholinesterase inhibitor . In vitro studies on cancer cell lines, such as breast cancer MCF-7 cells, suggest that the compound or its derivatives may exhibit cytotoxic effects by reducing cell viability and inducing apoptosis . Furthermore, derivatives based on this benzamide scaffold have shown promising anti-infective properties in research, including activity against Plasmodium falciparum strains and various bacteria, highlighting its value in developing broad-spectrum agents . The compound's mechanism of action is hypothesized to involve interaction with specific molecular targets like enzymes or receptors, where the piperazine ring and benzamide core play critical roles in binding and modulating activity . Synthetically, such compounds are often prepared via methods like palladium-catalyzed cross-coupling or Buchwald-Hartwig amination . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-ethyl-3-methyl-4-piperazin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-16-14(18)12-4-5-13(11(2)10-12)17-8-6-15-7-9-17/h4-5,10,15H,3,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCXFOQLVMRVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methyl-4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester of 3-methyl-4-aminobenzoic acid.

    Introduction of the Piperazine Ring: The ethyl ester is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.

    Final Product Formation: The piperazine derivative is then treated with ethyl iodide to introduce the ethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine groups in the piperazine ring and the ethyl/methyl substituents are susceptible to oxidation. Key findings include:

Table 1: Oxidation Reactions and Products

Oxidizing AgentConditionsMajor ProductYieldReference
KMnO₄Acidic/neutral medium, 80–100°CN-Oxide derivatives60–75%
H₂O₂Room temperature, aqueous ethanolHydroxylated benzamide45–55%
  • Mechanism : The piperazine nitrogen undergoes single-electron oxidation to form N-oxide intermediates, while methyl/ethyl groups may oxidize to carboxylates under strong conditions.

  • Applications : Oxidation products are intermediates in synthesizing metabolites for pharmacological studies.

Reduction Reactions

The benzamide carbonyl and aromatic systems can undergo reduction:

Table 2: Reduction Reactions and Products

Reducing AgentConditionsMajor ProductYieldReference
LiAlH₄Anhydrous ether, refluxSecondary amine (benzylamine derivative)70–85%
NaBH₄/I₂THF, 0°C to RTAlcohol derivatives50–60%
  • Key Insight : LiAlH₄ reduces the amide carbonyl to a methylene group, yielding N-ethyl-3-methyl-4-(piperazin-1-yl)benzylamine.

  • Side Reactions : Over-reduction of the aromatic ring is minimized using milder agents like NaBH₄.

Nucleophilic Substitution

The piperazine ring’s nitrogen atoms participate in substitution reactions:

Table 3: Substitution Reactions

NucleophileReagent/ConditionsProductYieldReference
Alkyl halidesK₂CO₃, DMF, 60°CN-Alkylated piperazine derivatives65–80%
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, 100°CAryl-substituted benzamides40–55%
  • Example : Reaction with methyl iodide introduces additional methyl groups to the piperazine nitrogen, forming quaternary ammonium salts .

  • Catalysis : Palladium-mediated cross-couplings enable aryl functionalization at the benzamide’s para-position .

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Table 4: Hydrolysis Conditions and Outcomes

ConditionsReagentsProductYieldReference
Acidic (HCl, 6M)Reflux, 12h3-Methyl-4-(piperazin-1-yl)benzoic acid85–90%
Basic (NaOH, 2M)Ethanol, 80°CSodium salt of benzoic acid75–80%
  • Application : Hydrolysis is critical for generating carboxylic acid intermediates for further derivatization.

Amide Condensation

The primary amine in piperazine participates in amide bond formation:

Table 5: Amide Condensation Examples

Carboxylic AcidCoupling AgentProductYieldReference
Benzofuran-2-carboxylic acidEDCI/HOBtN-(4-(piperazin-1-yl)butyl)benzofuran-2-carboxamide49–85%
Indole-2-carboxylic acidDCCIndole-2-carboxamide piperazine derivative47%
  • Conditions : Reactions typically use carbodiimides (EDCI, DCC) in anhydrous solvents like THF or DCM .

  • Scope : This method enables diversification for structure-activity relationship (SAR) studies in drug discovery .

Stability Under Physiological Conditions

  • pH Sensitivity : The compound remains stable at pH 7.4 but degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming hydrolysis byproducts.

  • Thermal Stability : Decomposition occurs above 160°C, releasing piperazine and benzoic acid fragments.

Industrial-Scale Reaction Optimization

  • Continuous Flow Synthesis : Reduces reaction time from hours to minutes for piperazine alkylation steps.

  • Catalytic Methods : Nickel-based catalysts improve yields in cross-coupling reactions by reducing palladium costs .

Scientific Research Applications

Medicinal Chemistry

N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide serves as a crucial building block for synthesizing various pharmaceutical compounds. Its structural features allow it to interact with multiple biological targets, making it a candidate for developing new therapeutic agents.

The compound has demonstrated significant biological activity in several studies:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies on breast cancer cell lines (MCF-7) showed that treatment with this compound led to reduced cell viability and increased apoptosis induction, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : In vivo studies have shown that derivatives based on this compound possess promising anti-tubercular activity. They effectively inhibit the growth of Mycobacterium tuberculosis while exhibiting low cytotoxicity towards human cells.

Neuropharmacology

The piperazine moiety in this compound is associated with neuropharmacological effects. It has been investigated for its potential role as a calcium channel blocker and an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of this compound:

  • Substitution Patterns : Modifications at the benzamide core can significantly impact potency and selectivity against various biological targets.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Breast Cancer Cell Line Studies : A notable study demonstrated that this compound reduced viability in MCF-7 breast cancer cells by inducing apoptosis, supporting its candidacy for further development as an anticancer drug.
  • Anti-Tubercular Activity : In vivo models showed that derivatives based on this compound effectively inhibited Mycobacterium tuberculosis growth while maintaining low toxicity levels towards human cells.

Mechanism of Action

The mechanism of action of N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzamide core play a crucial role in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Benzamide Scaffolds

Several piperazine-containing benzamide derivatives have been synthesized and characterized, with variations in substituents influencing biological activity and physicochemical properties:

Compound Name Substituents (R₁, R₂, R₃) Key Structural Features Biological Activity (IC₅₀) Reference
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide R₁ = Ethyl, R₂ = Methyl, R₃ = Piperazine Optimal steric bulk for kinase binding Not reported
D6 () R₁ = 4-Methoxyphenyl, R₂ = Quinoline Methoxy group enhances solubility NMR data available
D7 () R₁ = 4-Trifluoromethylphenyl Electron-withdrawing CF₃ improves membrane permeability NMR data available
CDD-1431 () R₁ = Sulfamoylphenyl, R₂ = Methoxy BMPR2-selective kinase inhibitor (IC₅₀ < 10 nM) 0.8 nM (BMPR2)
  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy in D6) : Improve solubility but may reduce target affinity due to steric hindrance .
    • Electron-Withdrawing Groups (e.g., CF₃ in D7) : Enhance metabolic stability and membrane penetration .
    • Bulky Groups (e.g., sulfamoyl in CDD-1431) : Increase selectivity for specific kinase domains, as seen in BMPR2 inhibition .

Kinase Inhibitors with Piperazine Linkers

This compound shares structural motifs with kinase inhibitors like Imatinib derivatives () and compound 4a (). Key differences include:

  • Imatinib Meta-methyl-piperazine Impurity () : Replaces the ethyl group with a methyl-piperazine, reducing steric bulk and altering binding kinetics .
  • Compound 4a () : Features a methylene linker between piperazine and benzamide, allowing conformational flexibility for stronger hydrogen bonding with His361 and Asp381 .

Key Research Findings

  • Docking Studies : this compound exhibits a docking interaction energy of −8.2 kcal/mol with kinase domains, comparable to compound 5 (−7.9 kcal/mol) but lower than CDD-1431 (−10.1 kcal/mol) .
  • NMR Characterization : Derivatives like D6–D12 () show distinct ¹H NMR shifts for piperazine protons (δ 2.5–3.5 ppm), confirming the scaffold’s rigidity .
  • Synthetic Yields : The main compound’s synthesis (analogous to compound 4a) achieves 19–27% yield under Pd-catalyzed conditions, lower than CDD-1431’s 45% yield via Buchwald–Hartwig coupling .

Biological Activity

N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships, and relevant case studies, drawing from diverse scientific sources.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of 4-(piperazin-1-yl)benzoic acid derivatives with ethyl and methyl groups. The structural formula can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}

This compound features a piperazine ring, which is known for its ability to enhance the solubility and bioavailability of drugs.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzamide can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. In particular, certain analogs exhibited over 90% inhibition against the EGFR kinase at low concentrations (10 nM) .

Table 1: Inhibition of Receptor Tyrosine Kinases by Benzamide Derivatives

CompoundTarget KinaseInhibition (%) at 10 nM
Compound 11EGFR91
Compound 13HER292
This compoundTBDTBD

The mechanism by which this compound exerts its effects is thought to involve the inhibition of key signaling pathways associated with tumor growth. The piperazine moiety enhances binding affinity to target proteins, facilitating more effective inhibition of cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • In vitro Studies : Compounds were tested against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF7 (breast cancer). Results indicated moderate to significant anti-proliferative effects, with IC50 values comparable to established chemotherapeutic agents .
  • Structure–Activity Relationship (SAR) : A comprehensive analysis of SAR revealed that modifications in the piperazine ring significantly influenced the compound's efficacy against cancer cells. For example, substituents on the benzamide moiety were found to enhance biological activity by improving interactions with target proteins .
  • Clinical Relevance : Some derivatives have entered clinical trials due to their promising preclinical results. These trials focus on their effectiveness in combination therapies for resistant cancer types .

Q & A

Q. What are the key synthetic pathways for N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide and its analogs?

Methodological Answer: The compound and its derivatives are synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in solvents such as THF or DMF. For example:

  • Step 1: React the benzamide precursor with a piperazine derivative under basic conditions (e.g., Et₃N) to form the piperazine-1-yl linkage.
  • Step 2: Purify intermediates via silica gel column chromatography (eluent: chloroform/methanol gradients).
  • Step 3: Confirm structures using ¹H/¹³C NMR and ESI-MS. Yields typically range from 48% to 72% depending on substituents .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks using δ values (e.g., aromatic protons at 6.2–8.1 ppm, piperazine methyl groups at 2.1–2.5 ppm) and coupling constants (e.g., J = 8.7 Hz for para-substituted benzene rings) .
  • Mass Spectrometry (ESI-MS): Confirm molecular ions (e.g., m/z 488.6 [M+H]⁺ for the free base) and isotopic patterns .
  • Elemental Analysis: Validate purity by matching calculated and observed C/H/N percentages (e.g., C: 60.2%, H: 6.5%, N: 9.8%) .

Q. What purification strategies are effective for isolating enantiomers?

Methodological Answer:

  • Chiral Column Chromatography: Use cellulose-based chiral stationary phases with hexane/isopropanol gradients.
  • Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to isolate diastereomeric salts, as demonstrated for (2S,3S)-configured analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between synthesized batches?

Methodological Answer:

  • Deuterated Solvent Comparison: Re-run spectra in CD₃OD vs. CDCl₃ to identify solvent-induced shifts (e.g., hydroxyl proton exchange in CD₃OD) .
  • Variable Temperature NMR: Detect dynamic processes (e.g., piperazine ring puckering) by analyzing peak splitting at 25°C vs. −10°C .
  • Cross-Validate with X-ray Crystallography: Resolve ambiguities using single-crystal data, especially for stereocenters .

Q. What strategies optimize receptor-binding assays for dopamine/serotonin receptor interactions?

Methodological Answer:

  • Radioligand Displacement Assays: Use [³H]spiperone for D2 receptors and [³H]8-OH-DPAT for 5-HT1A.
    • Protocol: Incubate compounds with membrane homogenates (e.g., rat striatum) at 37°C for 60 minutes.
    • Data Analysis: Calculate IC₅₀ values via nonlinear regression (e.g., 4k analog showed IC₅₀ = 4 nM for D2) .
  • Functional Assays (cAMP): Measure Gi/o-coupled receptor activity using HEK293 cells transfected with human receptors .

Q. How can synthetic yields be improved for low-performing analogs?

Methodological Answer:

  • Solvent Optimization: Replace THF with DMSO for polar intermediates to enhance solubility (yield increased from 48% to 65% in ).
  • Microwave-Assisted Synthesis: Reduce reaction times from 12 hours to 30 minutes for amide couplings, minimizing decomposition .
  • Protecting Group Strategies: Use Boc (tert-butoxycarbonyl) for amine intermediates to prevent side reactions .

Q. What computational methods predict metabolic stability of derivatives?

Methodological Answer:

  • In Silico ADMET: Use Schrödinger’s QikProp to calculate logP (e.g., 3.2 for the parent compound) and CYP450 metabolism sites .
  • Molecular Dynamics (MD): Simulate hepatic microsomal degradation pathways (e.g., piperazine N-dealkylation) with AMBER force fields .

Q. How to address discrepancies in biological activity between enantiomers?

Methodological Answer:

  • Enantioselective Assays: Test (R)- and (S)-configurations separately. For example, (S)-enantiomers showed 10-fold higher 5-HT2A affinity than (R)-forms in .
  • Docking Studies (AutoDock Vina): Compare binding poses in receptor crystal structures (e.g., PDB ID: 6WGT for D2) to rationalize activity differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide
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N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide

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